2-Bromo-3-methoxy-N-methylaniline;hydrochloride
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Overview
Description
2-Bromo-3-methoxy-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl and a molecular weight of 252.54 g/mol . It is a derivative of aniline, where the aniline ring is substituted with bromine, methoxy, and N-methyl groups. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially explain the interaction of this compound with its targets.
Biochemical Pathways
Based on its chemical structure, it might be involved in the synthesis of benzimidazole derivatives, via one pot n-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles .
Result of Action
Similar compounds are known to show radical trapping ability , which could potentially be an effect of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxy-N-methylaniline;hydrochloride can be synthesized through a multi-step process involving the bromination, methylation, and methoxylation of aniline derivatives. One common method involves the reduction of 2-bromoformylanilide . The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the aniline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. This includes maintaining specific temperatures, pressures, and concentrations of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-methoxy-N-methylaniline;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylaniline: Similar structure but lacks the methoxy group.
2-Methoxy-N-methylaniline: Lacks the bromine substituent.
2-Bromo-4-methylaniline: Different substitution pattern on the aniline ring.
Uniqueness
2-Bromo-3-methoxy-N-methylaniline;hydrochloride is unique due to the specific combination of bromine, methoxy, and N-methyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3-methoxy-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5,10H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVQTPNKBIYKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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